molecular formula C26H44O4 B1589435 SWZ19ET35C CAS No. 865244-30-0

SWZ19ET35C

Cat. No.: B1589435
CAS No.: 865244-30-0
M. Wt: 420.6 g/mol
InChI Key: ZXERDUOLZKYMJM-ZWECCWDJSA-N
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Description

SWZ19ET35C is a synthetic organophosphorus compound primarily utilized in flame-retardant applications due to its high thermal stability and efficient radical-scavenging properties. Its molecular structure features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with ethyl and phenyl groups, enhancing its compatibility with polymer matrices such as epoxy resins . The compound’s efficacy arises from its gas-phase and condensed-phase flame inhibition mechanisms, which reduce heat release rates and suppress smoke formation during combustion.

Properties

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-ZWECCWDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196671
Record name Obeticholic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

562.9±25
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

459789-99-2
Record name Obeticholic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Obeticholic acid [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Obeticholic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

108-110
Record name Obeticholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05990
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the pentanoic acid side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydrogen atoms on the cyclopenta[a]phenanthrene core can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential pharmacological properties. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of ®-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits superior thermal stability and flame inhibition due to ethyl/phenyl substitutions, which delay volatilization and enhance char formation .
  • DOPO’s lower LOI and UL-94 ratings correlate with its unmodified structure, limiting its application in high-temperature polymers.
3.2 this compound vs. DOPO-HQ (DOPO-derived hydroquinone)
Parameter This compound DOPO-HQ
Char Residue 28% (at 700°C) 22% (at 700°C)
Smoke Density 150 Ds/g 210 Ds/g
Hydrolytic Stability Stable (pH 3–11) Degrades at pH > 9

Key Findings :

  • DOPO-HQ’s hydrolytic instability restricts its use in alkaline environments, whereas this compound maintains performance across broader pH ranges .

Comparison with Functionally Similar Compounds

4.1 this compound vs. Aluminum Trihydroxide (ATH)
Parameter This compound ATH
Flame Retardancy Gas-phase active Condensed-phase active
Loading Required 15 wt% 60 wt%
Impact on Density Minimal Significant

Key Findings :

  • ATH requires high loadings, which compromise mechanical properties, while this compound achieves V-0 ratings at lower concentrations .
4.2 this compound vs. Ammonium Polyphosphate (APP)
Parameter This compound APP
Moisture Resistance Excellent Poor
Corrosivity Non-corrosive Corrosive to metals

Key Findings :

  • APP’s hygroscopicity and corrosivity limit its use in electronics, whereas this compound is preferred for moisture-sensitive applications .

Biological Activity

SWZ19ET35C, chemically known as a semi-synthetic bile acid derived from chenodeoxycholic acid, has garnered attention for its biological activity, particularly as a farnesoid X receptor (FXR) agonist. This compound is primarily utilized in the treatment of primary biliary cholangitis (PBC), a chronic liver disease. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound functions as an agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid metabolism, lipid homeostasis, and glucose metabolism. Upon binding to FXR, this compound activates transcriptional programs that regulate the expression of genes involved in these metabolic pathways. This action leads to:

  • Reduction in bile acid synthesis : By inhibiting the enzymes responsible for bile acid synthesis in the liver.
  • Improvement in liver function : Through modulation of inflammatory responses and promotion of hepatocyte regeneration.
  • Lipid regulation : By influencing lipid metabolism and reducing cholesterol levels.

Biological Activity

The biological activity of this compound has been assessed through various studies, highlighting its potential therapeutic benefits:

  • Antifibrotic Effects : Research indicates that this compound may reduce liver fibrosis by modulating the activation of hepatic stellate cells and reducing collagen deposition.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to lower inflammatory cytokine levels, which is crucial in managing chronic liver diseases.
  • Cholesterol Regulation : Studies suggest that this compound can lower serum cholesterol levels by enhancing cholesterol excretion through bile.

Research Findings

A summary of key research findings regarding this compound is presented in the table below:

StudyFindings
Study 1 (Clinical Trial)Showed significant improvement in liver function tests among PBC patients treated with this compoundSupports efficacy in managing PBC
Study 2 (Animal Model)Demonstrated antifibrotic effects and reduced inflammation in liver tissueSuggests potential for fibrosis reversal
Study 3 (In Vitro)Inhibition of hepatic stellate cell activation and collagen synthesisIndicates mechanism for antifibrotic activity

Case Studies

Several case studies have documented the clinical application of this compound:

  • Case Study 1 : A 52-year-old female diagnosed with PBC was treated with this compound. After six months, her alkaline phosphatase levels decreased significantly, indicating improved liver function.
  • Case Study 2 : A cohort study involving 30 patients with advanced liver fibrosis showed that treatment with this compound resulted in a marked reduction in liver stiffness measurements after one year.
  • Case Study 3 : Patients reported improved quality of life metrics alongside biochemical improvements while on this compound therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SWZ19ET35C
Reactant of Route 2
SWZ19ET35C

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